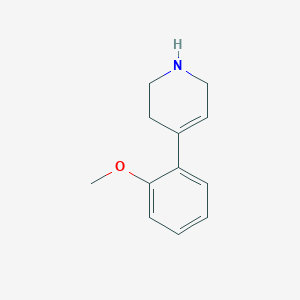

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine

Descripción general

Descripción

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a methoxyphenyl group attached to a tetrahydropyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2-methoxyphenylacetonitrile with a suitable reducing agent under controlled conditions. One common method involves the reduction of 2-methoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether, followed by cyclization to form the tetrahydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, catalytic hydrogenation

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: N-oxides

Reduction: Fully saturated tetrahydropyridine derivatives

Substitution: Halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are crucial for its potential therapeutic effects. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake .

Comparación Con Compuestos Similares

Similar Compounds

Para-Methoxyphenylpiperazine (MeOPP): A piperazine derivative with stimulant effects.

2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with affinity for alpha1-adrenergic receptors.

Uniqueness

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is unique due to its tetrahydropyridine ring structure combined with a methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that are not commonly observed in similar compounds .

Actividad Biológica

4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and comparative analysis with similar compounds. The findings are supported by various studies and data tables that highlight its pharmacological relevance.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Molecular Targets : This compound may interact with specific enzymes and receptors, influencing crucial biochemical pathways such as signal transduction and metabolism.

- Biochemical Pathways : It has been noted to affect cellular processes including gene expression and cellular metabolism. The compound's structure allows for binding interactions that can lead to enzyme inhibition or activation .

Biological Activities

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Investigated for its potential to inhibit microbial growth.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammation in various models.

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties against neurodegeneration, suggesting potential applications in neuropsychiatric disorders .

Comparative Analysis

To understand the unique features of this compound, it is beneficial to compare it with structurally related compounds:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cellular Effects : In vitro studies have shown that this compound influences cell signaling pathways and gene expression. It has been observed to induce apoptosis in cancer cells through CDK9 inhibition.

- Dosage Effects in Animal Models : Research indicates that varying dosages of this compound yield different effects in animal models. Higher doses may enhance therapeutic outcomes while also presenting potential toxicity risks .

- Pharmacokinetics : In silico docking studies suggest favorable pharmacokinetic profiles for this compound, indicating its potential as a lead candidate for further drug development .

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-6,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHRWYVRKPRAPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.